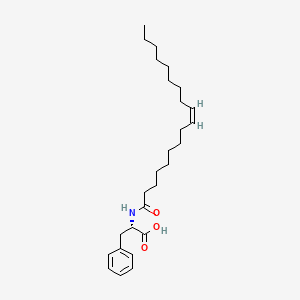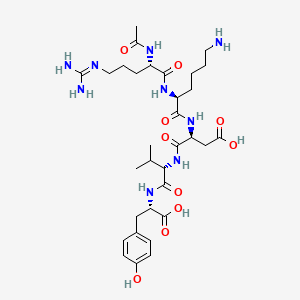
Acetyl Pentapeptide-1
描述
作用机制
乙酰五肽-1通过模拟胸腺肽肽的作用来发挥其作用。它通过抑制白细胞介素(尤其是IL-8)和减少金属蛋白酶(MMP)的释放(尤其是MMP-9)来增强皮肤的天然防御机制。 这有助于防止胶原蛋白和弹性蛋白等结构蛋白的降解,从而使皮肤更紧致和更年轻 . 该肽还具有舒缓和抗炎特性,使其在减少皮肤刺激方面有效 .
生化分析
Biochemical Properties
Acetyl Pentapeptide-1 plays a significant role in biochemical reactions, particularly in the context of skin health. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with keratinocytes, the predominant cell type in the epidermis. This compound has been shown to decrease the secretion of interleukin-8 (IL-8) in human keratinocytes, which helps reduce inflammation and irritation . Additionally, it can enhance the skin barrier function by interacting with other oligopeptides, thereby promoting skin hydration and resilience .
Cellular Effects
This compound influences various cellular processes, particularly in skin cells. It affects cell signaling pathways, gene expression, and cellular metabolism. By modulating the activity of keratinocytes, this compound helps maintain skin homeostasis and reduces the inflammatory response. This peptide also promotes the expression of genes involved in skin barrier function, leading to improved skin hydration and protection . Furthermore, it can influence cellular metabolism by enhancing the synthesis of proteins essential for maintaining the skin’s structural integrity.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This peptide binds to specific receptors on the surface of keratinocytes, initiating a cascade of intracellular signaling events. These events lead to the inhibition of pro-inflammatory cytokines such as IL-8, thereby reducing inflammation . Additionally, this compound can modulate the activity of enzymes involved in skin barrier function, enhancing the production of structural proteins like filaggrin and involucrin . These interactions collectively contribute to the peptide’s ability to improve skin health and resilience.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this peptide remains stable under standard storage conditions, retaining its efficacy for extended periods . Over time, this compound continues to exert its beneficial effects on skin cells, promoting hydration and reducing irritation. Long-term studies have demonstrated that consistent use of formulations containing this compound leads to sustained improvements in skin barrier function and overall skin health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this peptide effectively reduces skin irritation and enhances barrier function without causing adverse effects . At higher doses, there may be a threshold beyond which no additional benefits are observed, and potential toxic effects could occur. It is crucial to determine the optimal dosage to maximize the benefits while minimizing any risks associated with high concentrations of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways within the skin. It interacts with enzymes and cofactors that regulate the synthesis and degradation of structural proteins and lipids essential for skin barrier function . By modulating these pathways, this compound helps maintain the balance of metabolites necessary for healthy skin. This peptide’s influence on metabolic flux and metabolite levels contributes to its overall efficacy in improving skin health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the peptide’s localization to target sites where it can exert its effects . The distribution of this compound within the skin is crucial for its ability to enhance barrier function and reduce irritation. Proper transport and localization ensure that the peptide reaches the necessary cellular compartments to perform its functions effectively.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. This peptide is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . The precise localization of this compound allows it to interact with key biomolecules involved in skin barrier function and inflammation regulation. Understanding the subcellular distribution of this peptide is vital for optimizing its use in skincare formulations.
准备方法
合成路线与反应条件
乙酰五肽-1通过固相多肽合成(SPPS)合成,这是一种通常用于生产多肽的方法。该过程涉及将受保护的氨基酸顺序添加到固定在固体树脂上的生长肽链中。氨基酸通过特定基团进行保护,以防止不必要的副反应。合成通常遵循以下步骤:
树脂加载: 第一个氨基酸连接到树脂上。
脱保护: 从氨基酸中去除保护基团。
偶联: 将下一个氨基酸(带有其保护基团)添加并偶联到生长的链上。
重复: 重复步骤 2 和 3,直到获得所需的肽序列。
切割: 肽从树脂上切割并脱保护,得到最终产物.
工业生产方法
在工业环境中,乙酰五肽-1的生产遵循类似的原理,但规模更大。自动化的多肽合成仪通常用于提高效率和一致性。 该工艺经过优化以确保高纯度和高收率,最终产品要经过严格的质量控制措施才能达到行业标准 .
化学反应分析
反应类型
乙酰五肽-1可以发生各种化学反应,包括:
氧化: 肽在特定条件下可以被氧化,如果存在半胱氨酸残基,会导致二硫键的形成。
还原: 还原反应可以破坏肽中的二硫键(如果有)。
取代: 肽可以参与取代反应,特别是在氨基酸侧链上.
常见试剂和条件
氧化: 过氧化氢或其他氧化剂,在受控条件下。
还原: 还原剂,如二硫苏糖醇(DTT)或β-巯基乙醇。
形成的主要产物
从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化会导致形成二硫键连接的肽,而还原会导致生成含有游离硫醇的肽 .
科学研究应用
乙酰五肽-1具有广泛的科学研究应用:
相似化合物的比较
类似化合物
乙酰六肽-3: 以其抗皱特性和抑制神经递质释放的能力而闻名。
棕榈酰五肽-4: 增强胶原蛋白的生成,减少细纹和皱纹的出现。
五肽-18: 模拟脑啡肽的自然机制,并具有类似肉毒杆菌毒素的效果
独特性
乙酰五肽-1的独特之处在于其具有舒缓刺激性皮肤和增强皮肤天然防御机制的双重作用。 它抑制白细胞介素和金属蛋白酶的能力使其区别于其他肽,使其成为化妆品配方中的多功能成分 .
属性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51N9O10/c1-17(2)26(30(49)40-24(31(50)51)15-19-9-11-20(43)12-10-19)41-29(48)23(16-25(44)45)39-28(47)22(7-4-5-13-33)38-27(46)21(37-18(3)42)8-6-14-36-32(34)35/h9-12,17,21-24,26,43H,4-8,13-16,33H2,1-3H3,(H,37,42)(H,38,46)(H,39,47)(H,40,49)(H,41,48)(H,44,45)(H,50,51)(H4,34,35,36)/t21-,22-,23-,24-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWAYIPLKPVOJZ-LENLALOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51N9O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate](/img/structure/B3026055.png)
![Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026059.png)
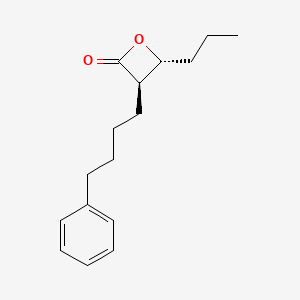
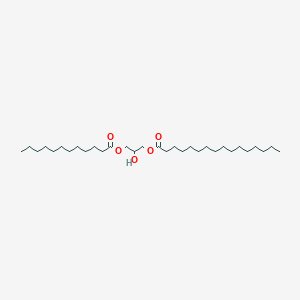

![[2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026065.png)
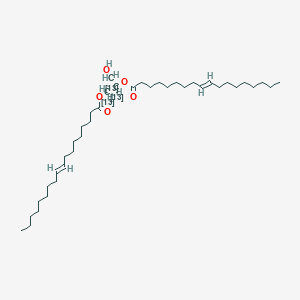
![eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026067.png)
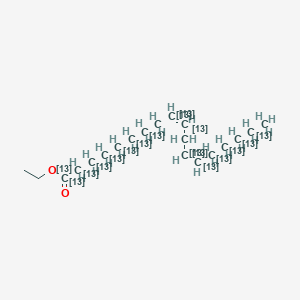
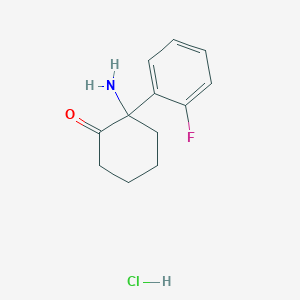
![(9Z)-9-octadecenoic acid, (2R)-3-[(1-oxohexadecyl)oxy]-2-[[1-oxo-12-[(1-oxohexadecyl)oxy]octadecyl]oxy]propyl ester](/img/structure/B3026071.png)
![[3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026072.png)
![[2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026076.png)
